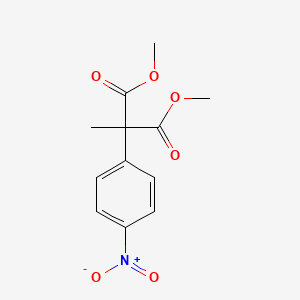
Methyl 6-(methylamino)naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(methylamino)naphthalene-2-carboxylate, also known as MMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Kinetic Studies and Catalysis
A study by Güleç et al. (2017) focused on the kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts, revealing insights into the Langmuir–Hinshelwood and Eley–Rideal reaction mechanisms. The research demonstrated the formation of dimethylnaphthalene isomers, important for the production of polyethylene naphthalate, through methylation processes. The study highlighted the impact of temperature and space velocity on the conversion and selectivity of methylation products, contributing to the understanding of naphthalene's chemical transformations in industrial applications (Güleç et al., 2017).
Optical and Redox Properties
Thalacker, Röger, and Würthner (2006) explored the synthesis and properties of core-substituted naphthalene diimide dyes, uncovering the optical and electrochemical characteristics of amino-functionalized naphthalene diimides. These compounds exhibit significant shifts in absorption maxima and high fluorescence quantum yields, indicating their potential utility in dye-sensitized solar cells and organic electronics, due to their altered electronic properties and light absorption capabilities (Thalacker, Röger, & Würthner, 2006).
Environmental Applications
Zhang, Sullivan, and Young (2004) provided insights into the anaerobic degradation pathway of naphthalene, identifying novel naphthalene metabolites that suggest a sequential reduction of the aromatic ring system. This study contributes to the understanding of polycyclic aromatic hydrocarbon degradation in anoxic environments, which is crucial for bioremediation strategies and understanding the fate of these pollutants in nature (Zhang, Sullivan, & Young, 2004).
Molecular Interactions and Photophysics
Bagatoll et al. (1999) investigated the interaction of 6-lauroyl-2-(N,N-dimethylamino)naphthalene (LAURDAN) with lipid environments, shedding light on the excitation properties of LAURDAN in different lipid phases. This research is relevant for the development of fluorescence-based probes for studying membrane dynamics and interactions, contributing to the field of biophysics and cellular biology (Bagatoll et al., 1999).
Propiedades
IUPAC Name |
methyl 6-(methylamino)naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-12-6-5-9-7-11(13(15)16-2)4-3-10(9)8-12/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVPOHKSMMCND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(methylamino)naphthalene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)

![5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2393622.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
